molecular formula C13H17NO B111925 1-Benzylazepan-3-one CAS No. 146407-32-1

1-Benzylazepan-3-one

Cat. No. B111925
M. Wt: 203.28 g/mol
InChI Key: HGWZSFXXGQVVAQ-UHFFFAOYSA-N
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Patent
US07727979B2

Procedure details

A suspension of potassium tert-butylate (336 mg) in toluene (2.5 ml) is refluxed for 10 min. Then 5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid (695 mg) in toluene (1 ml) is slowly added to the suspension and when the addition is complete the mixture is refluxed for another 1.5 hours. After cooling to room temperature 25% hydrochloric acid (1 ml) is added. The organic phase is separated off and washed with 25% hydrochloric acid (4×1 ml). The combined hydrochloric-acid aqueous phases are then refluxed for 5 hours. After cooling to room temperature the solution is made alkaline (pH 11) with 2N caustic soda solution and extraction is carried out with ethyl acetate. The combined organic phases are concentrated by evaporation after drying over sodium sulphate. The obtained residue produces, after chromatography using silica gel (ethyl acetate/heptane 1:5) the desired title compound (197 mg) in a yield of 45% (Bull. Chem. Soc. Jpn. 1956, 29, 631-632; DE2206385).
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid
Quantity
695 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[CH2:7]([N:14]([CH2:22]C(OCC)=O)[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C1(C)C=CC=CC=1>[CH2:7]([N:14]1[CH2:15][CH2:16][CH2:17][CH2:18][C:19](=[O:21])[CH2:22]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
336 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid
Quantity
695 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCCCC(=O)O)CC(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for another 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with 25% hydrochloric acid (4×1 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The combined hydrochloric-acid aqueous phases are then refluxed for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
with 2N caustic soda solution and extraction
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated by evaporation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The obtained residue produces

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.